REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.CS(O[CH:14]1[CH2:23][CH2:22][C:17]2([O:21][CH2:20][CH2:19][O:18]2)[CH2:16][CH2:15]1)(=O)=O.O>CN(C=O)C.CO>[O:18]1[C:17]2([CH2:22][CH2:23][CH:14]([N:6]3[CH:5]=[C:4]([I:3])[CH:8]=[N:7]3)[CH2:15][CH2:16]2)[O:21][CH2:20][CH2:19]1 |f:0.1|
|
Name
|
|
Quantity
|
72.6 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring in the cold for another 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice/water bath
|
Type
|
ADDITION
|
Details
|
added dropwise under an atmosphere of nitrogen in 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was then immersed in 150° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The extracts were washed with water (3×15 mL), brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
a brown solid was obtained
|
Type
|
CUSTOM
|
Details
|
a solid formed
|
Type
|
FILTRATION
|
Details
|
which was filtered off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)N2N=CC(=C2)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 266 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |